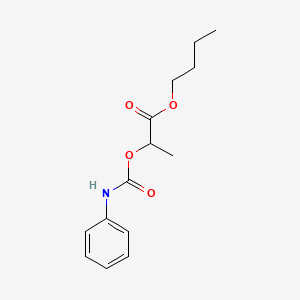

Butyl 2-(phenylcarbamoyloxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

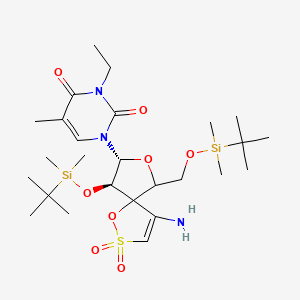

NSC 407772, also known as Nicotinamide Riboside-d4 Triflate, is a stable isotope-labeled compound. It is primarily used in pharmaceutical research as a reference standard and impurity marker. The compound has a molecular formula of C12H11D4F3N2O8S and a molecular weight of 408.34 g/mol .

Preparation Methods

The synthesis of Nicotinamide Riboside-d4 Triflate involves the incorporation of deuterium atoms into the riboside structure. The synthetic route typically includes the following steps:

Formation of Nicotinamide Riboside: This involves the reaction of nicotinamide with ribose under specific conditions to form nicotinamide riboside.

Deuteration: The riboside is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.

Chemical Reactions Analysis

Nicotinamide Riboside-d4 Triflate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Nicotinamide Riboside-d4 Triflate is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a reference standard for the identification and quantification of nicotinamide riboside in various samples.

Biology: It is used in metabolic studies to trace the incorporation and metabolism of nicotinamide riboside in biological systems.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotinamide riboside.

Mechanism of Action

The mechanism of action of Nicotinamide Riboside-d4 Triflate involves its conversion to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. NAD+ plays a vital role in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. The compound’s deuterium labeling allows for precise tracking of its metabolic fate and interactions within the cell .

Comparison with Similar Compounds

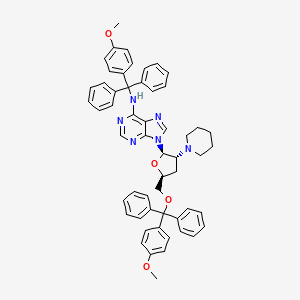

Nicotinamide Riboside-d4 Triflate is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Nicotinamide Riboside: The non-deuterated form of the compound, commonly used in dietary supplements and research.

Nicotinamide Mononucleotide: Another NAD+ precursor with similar applications in metabolic studies.

Nicotinamide: A form of vitamin B3, used in various biochemical and medical applications.

Nicotinamide Riboside-d4 Triflate’s stable isotope labeling provides a distinct advantage in research applications, allowing for more accurate and detailed metabolic studies.

Properties

CAS No. |

7495-80-9 |

|---|---|

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.30 g/mol |

IUPAC Name |

butyl 2-(phenylcarbamoyloxy)propanoate |

InChI |

InChI=1S/C14H19NO4/c1-3-4-10-18-13(16)11(2)19-14(17)15-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,15,17) |

InChI Key |

BINAYUILEBETKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(C)OC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.